molecular formula C10H12F2O2 B1411710 2-[4-(2,2-Difluoroethoxy)phenyl]ethanol CAS No. 1695699-69-4

2-[4-(2,2-Difluoroethoxy)phenyl]ethanol

Cat. No.: B1411710
CAS No.: 1695699-69-4
M. Wt: 202.2 g/mol
InChI Key: WKOZAPKNCKLION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-Difluoroethoxy)phenyl]ethanol is an organic compound with the molecular formula C10H12F2O2 It is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Difluoroethoxy)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[4-(2,2-Difluoroethoxy)phenyl]acetaldehyde or 2-[4-(2,2-Difluoroethoxy)phenyl]acetone.

    Reduction: Formation of 2-[4-(2,2-Difluoroethoxy)phenyl]ethane.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(2,2-Difluoroethoxy)phenyl]ethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2,2-Difluoroethoxy)phenyl]ethanamine
  • 2-[4-(2,2-Difluoroethoxy)phenyl]acetic acid
  • 2-[4-(2,2-Difluoroethoxy)phenyl]propane

Uniqueness

2-[4-(2,2-Difluoroethoxy)phenyl]ethanol is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOZAPKNCKLION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(2,2-Difluoroethoxy)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.